Miriplatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

a lipophilic platinum complex; structure in first source

Miriplatin in Hepatocellular Carcinoma Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Hepatocellular Carcinoma (HCC).

Summary of the Application: Miriplatin was approved for lipiodolization for the treatment of hepatocellular carcinoma in 2009 . It is a lipophilic platinum complex containing myristates as leaving groups, and can be easily suspended in ethyl esters of iodized fatty acids obtained from poppy seed oil .

Methods of Application: The formulation of miriplatin approved in Japan to treat hepatocellular carcinoma is by transcatheter arterial chemoembolization . Because of the insolubility of miriplatin in water, miriplatin and lipiodol suspension is the sole formulation .

Miriplatin-Loaded Liposomes

Specific Scientific Field: This application is in the field of Pharmaceutics and Drug Delivery.

Summary of the Application: The aim of this study was to develop miriplatin-loaded liposomes (lipomiriplatins) which could be administrated systematically for tumors besides hepatocellular carcinoma .

Methods of Application: Miriplatin is incorporated into liposomes, and both the stability and antitumor activity of lipomiriplatins were found to be independent of the liposomal compositions . Lipomiriplatins possess favorable colloidal properties, high drug-loading capacity, excellent entrapment efficiency, and robust stability .

Results or Outcomes: The antitumor activities of lipomiriplatins were found to be mediated by inducing cell apoptosis and were comparable to that of the commercial cisplatin and oxaliplatin injections . This indicates that lipomiriplatins show great promise for future potential clinical application via systematic administration .

Monodisperse Solid-in-Oil-in-Water Miriplatin Emulsion

Specific Scientific Field: This application is in the field of Oncology, specifically for improving the efficacy of Transcatheter Arterial Chemoembolization (TACE).

Summary of the Application: A monodisperse solid-in-oil-in-water (s/o/w) emulsion of miriplatin was developed to improve the efficacy of TACE .

Methods of Application: The s/o/w emulsion of miriplatin can be obtained by pushing a miriplatin-Lipiodol suspension through an SPG membrane . The distribution of this emulsion in the tumor and its safety were evaluated in ten Japanese white rabbits .

Results or Outcomes: The results showed that Lipiodol accumulation and retention in VX2 tumor can possibly be improved with a monodisperse emulsion . Moreover, no significant adverse events were associated with the use of the emulsion .

Miriplatin in Combination with CDDP Powder

Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of hepatocellular carcinoma.

Summary of the Application: A combination of miriplatin and CDDP powder has been used in transhepatic arterial infusion chemotherapy .

Miriplatin, also known as Miripla, is a novel platinum-based anticancer agent developed by Dainippon Sumitomo Pharma in Japan. It is specifically designed for the intra-arterial treatment of hepatocellular carcinoma (HCC). Unlike traditional hydrophilic anticancer agents, Miriplatin features lipophilic side chains derived from myristic acid, which facilitate its suspension in lipiodol, a contrast agent used in imaging and therapeutic procedures. This unique formulation allows for targeted delivery and prolonged retention of the drug within tumors, potentially enhancing its therapeutic efficacy against HCC .

As mentioned earlier, Miriplatin disrupts cancer cell division by interacting with DNA. This disrupts cellular processes essential for tumor growth []. The exact pathways involved are still under investigation, but research suggests Miriplatin might interfere with DNA replication and repair mechanisms [].

- Aquation: The exchange of chloride ligands with water molecules results in the formation of reactive platinum species.

- DNA Binding: These reactive species interact with DNA, forming covalent bonds that disrupt replication and transcription processes.

- Apoptosis Induction: The resultant DNA damage triggers cellular apoptosis pathways, effectively killing tumor cells .

Miriplatin exhibits significant biological activity against hepatocellular carcinoma. Clinical studies have demonstrated its efficacy in inducing tumor regression when administered via transarterial chemoembolization (TACE). Notably, Miriplatin has shown a capacity to accumulate within tumors due to its lipophilic nature, leading to sustained release and prolonged antitumor effects compared to traditional hydrophilic agents . The drug's ability to form stable complexes with DNA enhances its anticancer properties.

The synthesis of Miriplatin involves several steps:

- Formation of Platinum Complex: The starting material is typically a platinum(II) salt, which is reacted with myristic acid or its derivatives.

- Purification: The resulting compound undergoes purification processes such as recrystallization or chromatography to isolate the desired platinum complex.

- Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Miriplatin .

Miriplatin is primarily applied in the treatment of hepatocellular carcinoma through intra-arterial infusion techniques. Its unique formulation allows for:

- Transarterial Chemoembolization (TACE): Miriplatin can be mixed with lipiodol for direct delivery to liver tumors, enhancing local drug concentration while minimizing systemic exposure.

- Combination Therapies: Research is ongoing into combining Miriplatin with other chemotherapeutic agents, such as epirubicin, to improve treatment outcomes .

Miriplatin shares structural similarities with other platinum-based drugs but stands out due to its unique formulation and application method. Here are some comparable compounds:

| Compound | Structure Type | Primary Use | Key Features |

|---|---|---|---|

| Cisplatin | Platinum(II) complex | Broad-spectrum anticancer | Hydrophilic; widely used but has significant side effects |

| Carboplatin | Platinum(II) complex | Ovarian cancer treatment | Less toxic than Cisplatin; similar mechanism |

| Oxaliplatin | Platinum(II) complex | Colorectal cancer | Cold-induced neuropathy; different side effect profile |

| Aroplatin | Platinum(II) complex | Experimental anticancer | Designed for improved efficacy over Cisplatin |

Uniqueness of Miriplatin

Miriplatin's distinctiveness lies in its lipophilic nature and formulation as a suspension in lipiodol, allowing for targeted delivery directly into tumors while minimizing systemic toxicity. This contrasts with other platinum drugs that are primarily hydrophilic and may not provide prolonged local retention within tumor tissues .

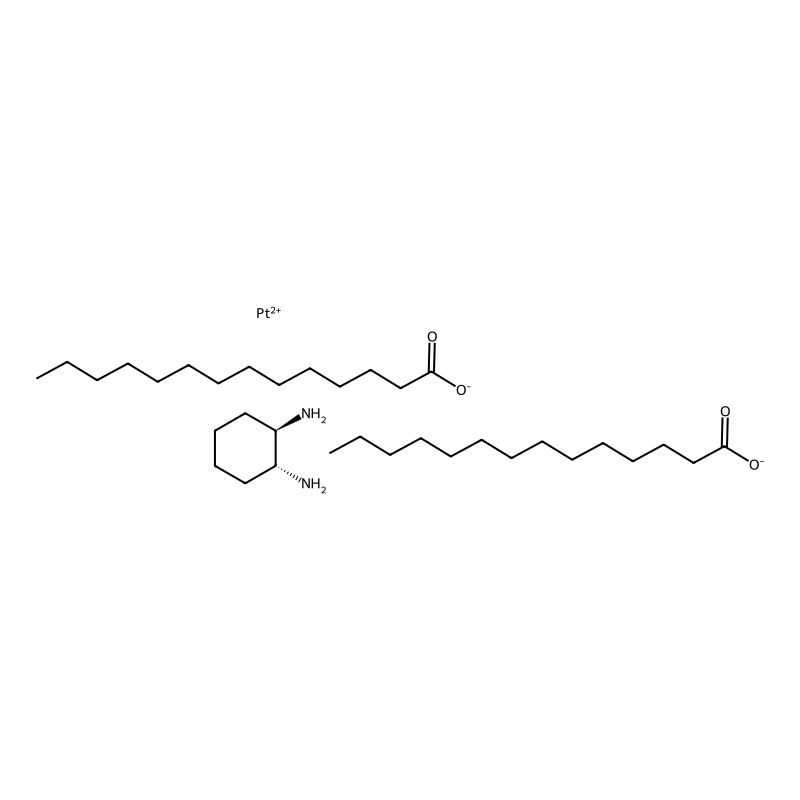

Miriplatin (C₃₄H₆₈N₂O₄Pt) is a lipophilic platinum(II) complex featuring a central platinum atom coordinated by a trans-1,2-diaminocyclohexane (DACH) ligand and two myristate (tetradecanoate) chains . The DACH ligand adopts a rigid chair conformation with the (1R,2R)-stereochemical configuration, which is critical for its antitumor activity (Figure 1). This stereochemistry ensures proper spatial alignment for DNA interaction, a hallmark of platinum-based chemotherapeutics . The myristate ligands, each comprising a 14-carbon saturated fatty acid chain, confer high lipophilicity (log P ≈ 6.5), enabling the compound to form stable suspensions in lipid-based carriers like Lipiodol® for targeted hepatic delivery .

The octahedral geometry around platinum includes two nitrogen atoms from the DACH ligand and two oxygen atoms from the myristate carboxyl groups, forming a square-planar coordination complex . This structure minimizes steric hindrance, allowing efficient DNA cross-linking while enhancing metabolic stability compared to cisplatin .

Solubility Profiles in Organic and Aqueous Media

Miripla exhibits distinctive solubility characteristics that reflect its unique molecular structure as a lipophilic platinum complex containing two myristate chains [1] [2]. The compound demonstrates markedly poor solubility in aqueous media, with water solubility values consistently below 1 milligram per milliliter at physiological pH 7.4 [3] [6]. This hydrophobic nature is attributed to the presence of long-chain myristate groups that dominate the molecular structure and limit water interaction [1] [2].

In aqueous environments, Miripla shows extremely limited dissolution characteristics. When suspended in physiological saline, the compound exhibits slow release kinetics with only approximately 1% of platinum being released into the bloodstream after one month of incubation [15]. At three months, this release increases to merely 4% of the total platinum content . These findings demonstrate the compound's resistance to aqueous dissolution under physiological conditions.

The solubility profile in organic solvents presents similarly challenging characteristics. Miripla demonstrates practical insolubility in dimethylformamide with solubility values less than 1 milligram per milliliter [6]. The compound exhibits poor solubility across a range of organic solvents, which is unexpected given its lipophilic structure [3] [16]. This limited organic solubility is attributed to the specific molecular arrangement of the platinum complex with the cyclohexane-1,2-diamine ligand and myristate leaving groups [1] [2].

A notable exception to the poor solubility profile is observed with lipiodol, an iodinated poppy seed oil contrast agent. Miripla demonstrates high affinity for lipiodol and can be easily suspended in this medium [3] [7] [15]. This unique interaction forms the basis for the compound's pharmaceutical formulation, where Miripla readily disperses in lipiodol to create stable suspensions suitable for medical applications [7] [15]. The lipiodol-Miripla suspension maintains stability and uniform distribution, making it the preferred delivery vehicle for this platinum complex [3] [7].

Table 1: Solubility Profiles of Miripla in Various Media

| Solvent | Solubility | Temperature (°C) | Notes |

|---|---|---|---|

| Water (pH 7.4) | Very low (< 1 mg/mL) | 25 | Hydrophobic nature limits aqueous solubility [3] [6] |

| Physiological saline | Slow release (1% at 1 month) | 37 | Minimal platinum release into circulation [15] |

| Lipiodol (20°C) | Easily suspended | 20 | High affinity for lipiodol carrier [3] [7] |

| Lipiodol (40°C) | Easily suspended (reduced viscosity) | 40 | 50% reduction in viscosity vs room temperature [25] [29] |

| Dimethylformamide | < 1 mg/mL (insoluble) | 25 | Practically insoluble in organic solvents [6] |

| Organic solvents (general) | Poor solubility | 25 | Lipophilic compound with limited organic solubility [3] [16] |

| Isopropyl myristate | Suspendable for particle analysis | 25 | Used for pharmaceutical characterization [15] |

Thermal Stability and Degradation Kinetics

The thermal behavior of Miripla reveals significant temperature-dependent characteristics that directly impact its pharmaceutical properties and clinical applications. The compound demonstrates notable thermal stability across a wide temperature range while exhibiting specific viscosity changes when formulated with lipiodol [25] [29].

Temperature significantly influences the viscosity characteristics of Miripla-lipiodol suspensions. At room temperature (25°C), the suspension exhibits baseline viscosity values of approximately 44 centipoise when prepared at standard concentrations [25] [29]. As temperature increases, a dramatic reduction in viscosity occurs, with measurements showing an inverse correlation between temperature and viscosity (R² = 0.9586, P < 0.0001) [25] [29]. At 40°C, the viscosity decreases to approximately 22 centipoise, representing a 50% reduction compared to room temperature values [25] [29].

This thermal responsiveness continues at higher temperatures, with further viscosity reductions observed at 50°C and 60°C [25] [29]. The temperature-viscosity relationship demonstrates excellent reproducibility, with repeated warming and cooling cycles showing consistent viscosity changes without degradation of the compound [25] [29]. These findings indicate that Miripla maintains structural integrity during thermal cycling while exhibiting reversible rheological properties.

The compound exhibits remarkable stability during freeze-drying processes, remaining stable throughout temperature ranges from -40°C to 40°C [28]. This thermal stability during lyophilization is crucial for pharmaceutical manufacturing, as it allows for the production of stable powder formulations without compromising the compound's chemical integrity [28]. Long-term storage studies demonstrate that Miripla maintains stability when stored at 2-10°C for at least three years [16].

Under physiological conditions at 37°C, Miripla demonstrates excellent stability in cell culture media for a minimum of 14 days [16]. This thermal stability at body temperature is essential for its therapeutic applications, ensuring that the compound remains chemically intact during biological exposure [16].

Table 2: Thermal Stability and Degradation Kinetics of Miripla

| Temperature (°C) | Effect/Observation | Viscosity (cP) | Clinical Relevance |

|---|---|---|---|

| 25 (Room temperature) | Baseline viscosity in lipiodol suspension | ~44 (in lipiodol) | Standard preparation viscosity [25] [29] |

| 40 | Viscosity reduced to ~50% of room temperature | ~22 (50% reduction) | Optimal for clinical injection [25] [29] |

| 50 | Further viscosity reduction observed | Further reduced | Enhanced flowability [25] [29] |

| 60 | Continued viscosity reduction | Further reduced | Enhanced flowability [25] [29] |

| -40 to 40 (freeze-drying range) | Stable during freeze-drying process | N/A | Manufacturing process [28] |

| 2-10 (storage) | Stable storage for at least 3 years | N/A | Long-term stability [16] |

| 37 (physiological) | Stable in cell culture medium for 14 days | N/A | In vivo stability [16] |

Particle Size Distribution and Surface Morphology

The particle size distribution and surface morphological characteristics of Miripla are critical parameters that influence its pharmaceutical performance and clinical efficacy. The compound exhibits specific particle characteristics that can be controlled through manufacturing parameters and formulation conditions [15] [16].

Particle size analysis reveals that Miripla particles typically range from 1 to 5 micrometers, with the D90% values (representing the size below which 90% of particles fall) being highly dependent on preparation conditions [15]. The average particle size is significantly influenced by processing parameters, particularly the freezing rate during lyophilization and water content in the formulation [15]. Higher water content during preparation correlates with increased particle size, while controlled freezing rates help maintain uniform particle distribution [15].

When formulated as liposomal preparations, Miripla exhibits spherical particle morphology with average sizes of 125.23 ± 5.23 nanometers [16]. These liposomal formulations demonstrate excellent colloidal properties with a zeta potential of -57.87 ± 2.49 millivolts, indicating good electrostatic stability [16]. The spherical morphology is optimal for cellular uptake and provides enhanced pharmaceutical characteristics compared to irregular particle shapes [16].

Surface characteristics of Miripla particles are dominated by the lipophilic nature of the myristate chains, which create a hydrophobic surface that demonstrates high affinity for lipiodol [1] [2] [3]. This surface chemistry is responsible for the compound's ability to form stable suspensions in oil-based carriers while remaining poorly dispersed in aqueous media [3] [7]. The lipophilic surface properties facilitate uniform distribution within lipiodol suspensions and contribute to the compound's sustained release characteristics [7] [15].

The freeze-drying process plays a crucial role in controlling particle morphology and preventing aggregation. Proper lyophilization techniques prevent particle layering and maintain uniform dispersion characteristics [15] [28]. The crystalline structure of Miripla consists of a platinum complex with cyclohexane-1,2-diamine ligand coordinated with two myristate groups, as confirmed by X-ray crystallographic analysis [1] [2] [4].

Distribution patterns within pharmaceutical formulations show uniform dispersion when properly prepared, with minimal particle aggregation observed under optimal storage conditions [15] [16]. The particle size distribution remains stable over extended storage periods when maintained under appropriate temperature and humidity conditions [16].

Table 3: Particle Size Distribution and Surface Morphology of Miripla

| Parameter | Value/Description | Measurement Method | Significance |

|---|---|---|---|

| Particle size (D90%) | 1-5 μm (depends on preparation conditions) | Particle size analysis in isopropyl myristate [15] | 90% of particles below specified size |

| Average particle size | Controlled by freezing rate and water content | Dynamic light scattering [16] | Critical for suspension stability |

| Particle morphology | Spherical particles in liposomal formulation (125.23 ± 5.23 nm) | Transmission electron microscopy [16] | Optimal for cellular uptake |

| Surface characteristics | Lipophilic surface due to myristate chains | Surface analysis [1] [2] | Determines lipiodol affinity |

| Distribution pattern | Uniform dispersion in lipiodol | Microscopic evaluation [15] | Ensures uniform drug distribution |

| Freeze-drying effect | Prevents particle aggregation and layering | Particle size distribution analysis [15] [28] | Manufacturing optimization |

| Water content influence | Higher water content increases particle size | Correlation analysis [15] | Process control parameter |

| Crystalline structure | Complex with cyclohexane-1,2-diamine ligand | X-ray crystallography data [1] [2] [4] | Molecular structure confirmation |

DNA Adduct Formation and Cross-Linking Patterns

Miripla exerts its antineoplastic effects through the formation of covalent platinum-DNA adducts that fundamentally disrupt cellular DNA function [1] [2]. Upon cellular uptake and subsequent aquation, the activated platinum moiety preferentially targets the nitrogen-seven position of guanine residues within the DNA double helix [2] [3]. This selectivity arises from the nucleophilic nature of the guanine nitrogen-seven atom, which is exposed in the major groove of DNA and represents the most accessible platinum binding site [2] [4].

The compound forms multiple distinct types of DNA adducts with characteristic formation patterns. Intrastrand cross-links between adjacent guanine residues represent the predominant lesion type, accounting for approximately sixty-five to seventy percent of total platinum-DNA interactions [3] [5]. These one-two-deoxyguanosine-deoxyguanosine intrastrand cross-links induce moderate structural distortion in the DNA double helix, with bending angles of approximately thirty degrees [6] [3].

A secondary but significant proportion of DNA damage occurs through one-three-deoxyguanosine-deoxythymidine-deoxyguanosine intrastrand cross-links, comprising twenty-five to thirty percent of platinum adducts [5] [4]. These lesions create more substantial structural alterations, producing DNA bending angles of approximately forty-five degrees and contributing significantly to the cytotoxic profile of Miripla [6] [3].

Interstrand cross-links represent a minority population of DNA lesions, constituting only one to five percent of total platinum adducts [7] [3]. Despite their relative scarcity, these lesions produce the most severe structural distortions, causing DNA unwinding of approximately one hundred ten degrees and representing particularly challenging repair substrates for cellular DNA repair machinery [8] [7].

DNA-protein cross-links constitute an additional category of platinum-induced lesions, accounting for approximately five to eight percent of total adducts [9] [5]. These hybrid lesions form through the coordination of platinum atoms with both DNA bases and protein amino acid residues, creating complex tertiary structures that significantly impede both DNA replication and transcription processes [9] [10].

Table 1: Miripla DNA Adduct Formation Patterns

| DNA Adduct Type | Formation Percentage (%) | Primary Target Site | Structural Distortion |

|---|---|---|---|

| Intrastrand Cross-links (1,2-dGpG) | 65-70 | N7-Guanine | Moderate bending (~30°) |

| Intrastrand Cross-links (1,3-dGpTpG) | 25-30 | N7-Guanine | Significant bending (~45°) |

| Interstrand Cross-links | 1-5 | N7-Guanine (opposing strands) | Severe unwinding (~110°) |

| DNA-Protein Cross-links | 5-8 | N7-Guanine + Protein nucleophiles | Variable |

| Monofunctional Adducts | 10-15 | N7-Guanine | Minimal |

Interaction with Cellular Nucleophilic Targets

The platinum center of Miripla demonstrates selective reactivity toward specific nucleophilic sites within the cellular environment, with this selectivity determining both the therapeutic efficacy and toxicity profile of the compound [11] [2]. The interaction hierarchy follows established patterns of platinum-nucleophile binding based on hard-soft acid-base theory and nucleophilic accessibility [11] [12].

Guanine nitrogen-seven atoms represent the primary nucleophilic targets due to their exceptional nucleophilicity and strategic positioning within the DNA major groove [2] [3]. This site exhibits the highest binding affinity among all cellular nucleophiles and serves as the principal determinant of Miripla's antineoplastic activity [3] [13]. The preferential targeting of guanine residues results from both thermodynamic favorability and kinetic accessibility factors [13] [14].

Adenine nitrogen-seven positions constitute secondary DNA targets with moderately high reactivity toward platinum complexes [3] [13]. While less nucleophilic than guanine nitrogen-seven sites, adenine residues contribute to the overall DNA damage profile and participate in the formation of certain intrastrand cross-linking patterns [3] [15].

Cysteine sulfhydryl groups represent the most significant protein nucleophilic targets, exhibiting high reactivity toward platinum complexes [11] [16]. These interactions contribute to protein inactivation mechanisms and play important roles in both therapeutic effects and resistance development [16] [4]. The formation of platinum-sulfur bonds with cysteine residues can result in enzyme inactivation and protein structural alterations [11] [12].

Methionine sulfur atoms provide additional protein modification sites with moderate platinum binding affinity [12] [16]. These interactions typically result in reversible protein modifications that can influence cellular signaling pathways and contribute to the complex pharmacological profile of platinum compounds [12] [4].

Glutathione represents a particularly significant nucleophilic target due to its high cellular concentrations and strong platinum binding capacity [16] [4]. The reaction of Miripla with glutathione constitutes a major drug resistance mechanism, as glutathione conjugation facilitates platinum complex detoxification and cellular efflux [16] [3].

Phosphate groups within cellular membranes and nucleic acid backbones exhibit low but measurable platinum binding affinity [12] [3]. These interactions primarily contribute to membrane alterations and can influence drug uptake and cellular distribution patterns [12] [13].

Histidine imidazole groups provide moderate nucleophilic sites within protein structures, contributing to enzyme modulation and protein functional alterations [4] [13]. These interactions typically result in subtle protein conformational changes that can influence cellular metabolism and signaling pathways [4] [3].

Table 2: Cellular Nucleophilic Targets of Miripla

| Nucleophilic Target | Reactivity Ranking | Binding Affinity (relative) | Biological Significance |

|---|---|---|---|

| Guanine N7 | 1 (Highest) | Very High | Primary DNA target |

| Adenine N7 | 2 | High | Secondary DNA target |

| Cysteine Sulfhydryl Groups | 3 | High | Protein inactivation |

| Methionine Sulfur | 4 | Moderate | Protein modification |

| Glutathione | 5 | High | Drug resistance |

| Phosphate Groups | 6 | Low | Membrane interactions |

| Histidine Imidazole | 7 (Lowest) | Moderate | Enzyme modulation |

Sustained Release Kinetics from Lipiodol Suspensions

The formulation of Miripla as a lipiodol suspension provides unique sustained-release characteristics that distinguish it from conventional platinum compounds and contribute significantly to its therapeutic profile [17] [18]. The lipophilic nature of Miripla enables stable suspension formation with lipiodol, an ethyl ester of iodinated fatty acids, resulting in prolonged drug retention at tumor sites and gradual release of active platinum compounds [17] [19].

The release kinetics of platinum compounds from Miripla-lipiodol suspensions demonstrate a biphasic pattern characterized by initial minimal release followed by sustained drug liberation over extended periods [20] [18]. During the first hour following administration, platinum release remains minimal, with only zero-point-one to zero-point-five percent of total platinum content being liberated [20] [21]. This initial retention period allows for selective tumor accumulation while minimizing systemic exposure [18] [19].

Within twenty-four hours, platinum release increases to one to two percent of total drug content, with the primary released compound being dichloro-one-R-two-R-one-two-cyclohexanediamine-N-N-prime-platinum, commonly referred to as DPC [20] [22]. This compound represents the pharmacologically active form of Miripla and demonstrates equivalent cytotoxic activity to cisplatin in cellular assays [22] [20].

Extended release studies reveal progressive platinum liberation over weeks to months. At one week, five to eight percent of total platinum content has been released, predominantly in the form of DPC [18] [20]. This sustained release continues with fifteen to twenty-five percent liberation at two weeks, thirty to forty percent at one month, and fifty to sixty percent at three months [20] [21].

The release kinetics are significantly influenced by the surrounding biological environment. Studies conducted in physiological saline demonstrate markedly slower release rates compared to those performed in rat serum containing zero-point-one percent polysorbate eighty [20] [18]. The enhanced release in biological media reflects the influence of serum proteins and surfactants on lipiodol matrix degradation and platinum compound solubilization [21] [18].

Particle size represents a critical determinant of release kinetics, with smaller Miripla particles demonstrating accelerated platinum liberation rates compared to larger formulations [20] [23]. This size-dependent release pattern allows for formulation optimization to achieve desired pharmacokinetic profiles for specific clinical applications [23] [24].

The sustained release mechanism involves progressive hydrolysis of the myristate leaving groups from the platinum complex, facilitated by cellular nucleophiles and enzymatic processes [22] [20]. This gradual activation process ensures prolonged platinum availability at tumor sites while minimizing peak plasma concentrations that contribute to systemic toxicity [18] [19].

Table 3: Sustained Release Kinetics from Lipiodol Suspensions

| Time Point | Platinum Release (%) | Release Medium | Active Compound Released |

|---|---|---|---|

| 1 hour | 0.1-0.5 | Physiological Saline | DPC (minimal) |

| 24 hours | 1-2 | Physiological Saline | DPC + Chloro-intermediates |

| 1 week | 5-8 | Rat Serum + 0.1% Polysorbate | DPC (primary) |

| 2 weeks | 15-25 | Rat Serum + 0.1% Polysorbate | DPC (primary) |

| 1 month | 30-40 | Rat Serum + 0.1% Polysorbate | DPC (primary) |

| 3 months | 50-60 | Rat Serum + 0.1% Polysorbate | DPC (primary) |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

[2]. Tomozawa Y, et al. Antitumor effect of miriplatin-lipiodol suspension/emulsion using a VX2 liver tumor model. Jpn J Radiol. 2013 Oct;31(10):662-7.

Explore Compound Types